![molecular formula C14H19NO4S B2378059 3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid CAS No. 1292203-79-2](/img/structure/B2378059.png)
3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid is a useful research compound. Its molecular formula is C14H19NO4S and its molecular weight is 297.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of various derivatives of 3-(phenylsulfonimidoyl)propanoate, including the imination of key sulfoxide methyl 3-(penylsulfinyl)propanoate, has been explored. This synthesis uses O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents for the preparation of pseudo-dipeptides with interesting conformational properties (Tye & Skinner, 2002).
- Research on the dianion of 4-(phenylsulfonyl)butanoic acid (4-PSBA) has led to novel syntheses of indolizidines with alkyl substituents in varying positions, demonstrating the chemical versatility of 4-PSBA derivatives (Kiddle, Green & Thompson, 1995).
- An efficient method for separating stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid using reverse-phase high-performance liquid chromatography has been developed, indicating potential for precise analytical applications (Davadra et al., 2011).
Pharmaceutical and Biological Applications
- The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrates the biological activity of these compounds, particularly in terms of their moderate to potent antibacterial properties (Khalid et al., 2016).
- The investigation into the metabolism of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, a novel antidepressant, elucidates the oxidative metabolism pathways involving CYP2D6, CYP2C9, and CYP3A4/5 enzymes, highlighting the relevance of phenylsulfanyl derivatives in drug metabolism (Hvenegaard et al., 2012).
- The synthesis and characterization of 3-(4-hydroxymethylphenylsulfanyl)propanoic acid (HMPPA) as a safety catch linker in solid phase peptide synthesis demonstrate its utility in synthesizing peptides, showing the application of phenylsulfanyl derivatives in peptide research (Erlandsson & Undén, 2006).
Properties
IUPAC Name |
3-[1-(benzenesulfonyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(17)9-8-12-5-4-10-15(11-12)20(18,19)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFRFVAOHQZYJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
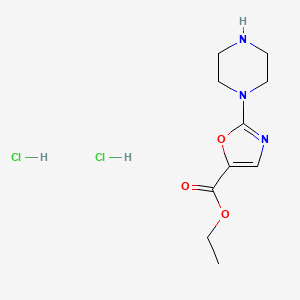
![1-[2-(2-Imidazol-1-ylethoxy)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea](/img/structure/B2377980.png)
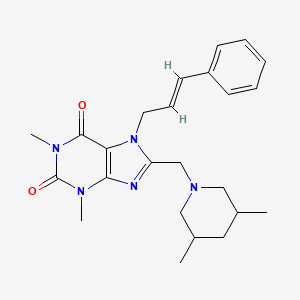
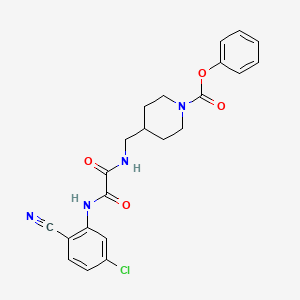
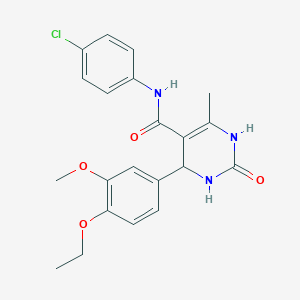
![1-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2377984.png)
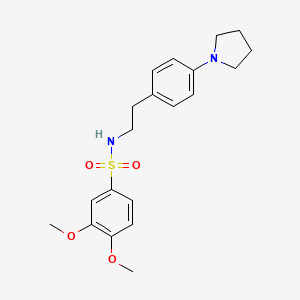
![4-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2377986.png)
![N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2377987.png)
![2-(2-(2-methylindolin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2377991.png)
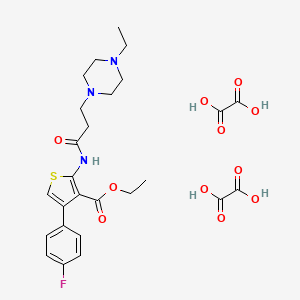
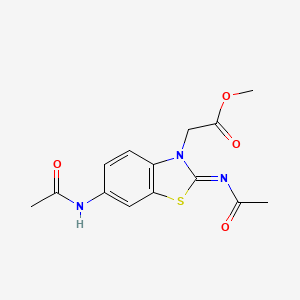
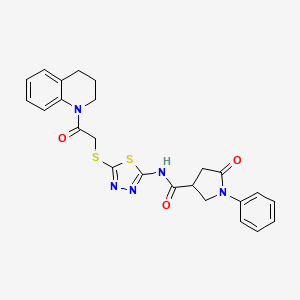
![3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid](/img/structure/B2377997.png)
